
KRP-297
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Dual Agonist Activity:
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide acts as a dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors are crucial for regulating lipid metabolism and glucose homeostasis. The compound exhibits effective concentrations (EC50) of 149 nM for PPARα and 83 nM for PPARγ, indicating its potential utility in treating metabolic disorders such as diabetes.
2. Anti-diabetic Potential:
Research has highlighted the compound's role in improving insulin sensitivity and regulating blood glucose levels. Its ability to activate PPARγ suggests it may function similarly to existing anti-diabetic medications like rosiglitazone and pioglitazone, but with potentially enhanced efficacy due to its unique structural features.
Case Studies
Case Study 1: Metabolic Disorder Treatment
In a study investigating the effects of 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide on diabetic models, researchers found significant reductions in blood glucose levels alongside improvements in lipid profiles. These findings suggest that the compound could be a viable candidate for further development as a therapeutic agent for type 2 diabetes.
Case Study 2: Structural Comparisons with Known Drugs
Comparative studies have shown that while compounds like rosiglitazone and pioglitazone are established PPARγ agonists, the unique combination of functional groups in 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide may enhance receptor binding affinity. This structural advantage could lead to improved therapeutic outcomes with potentially fewer side effects compared to existing therapies.
Mecanismo De Acción
KRP 297 ejerce sus efectos uniéndose y activando el receptor alfa activado por proliferadores de peroxisomas y el receptor gamma activado por proliferadores de peroxisomas. Estos receptores son receptores nucleares que regulan la expresión de genes involucrados en el metabolismo lipídico, la homeostasis de la glucosa y la inflamación. Tras la activación, KRP 297 induce un cambio conformacional en los receptores, promoviendo el reclutamiento de coactivadores y la transcripción de genes diana. Esto conduce a un aumento de la oxidación de lípidos, una reducción de la lipogénesis y una mejor sensibilidad a la insulina .
Análisis Bioquímico
Biochemical Properties
KRP-297 plays a significant role in biochemical reactions. It interacts with peroxisome proliferator-activated receptor (PPAR) isoforms, which are key players in lipid metabolism . This compound activates both PPAR-alpha and PPAR-gamma . This interaction influences lipid oxidation, lipogenesis, and triglyceride accumulation in the liver .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by restoring reduced lipid oxidation and inhibiting enhanced lipogenesis and triglyceride accumulation in the liver . These effects are likely to impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound binds directly to PPAR-alpha and PPAR-gamma . This binding interaction leads to the activation of these receptors, which in turn influences lipid metabolism in cells .
Metabolic Pathways
This compound is involved in the PPAR pathway, which plays a key role in lipid metabolism
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de KRP 297 involucra múltiples pasos, comenzando con la preparación de la estructura central de tiazolidindiona. Los pasos clave incluyen:
Formación del anillo de tiazolidindiona: Esto se logra típicamente a través de la reacción de una bencilamina sustituida con un derivado de tiazolidindiona en condiciones básicas.
Introducción del grupo trifluorometilo: Este paso implica la reacción del intermedio con un agente trifluorometilante, como el yoduro de trifluorometilo, en condiciones catalíticas.
Reacción de acoplamiento final: El paso final implica el acoplamiento del intermedio con un derivado de benzamida sustituido en condiciones ácidas para formar el producto final.
Métodos de Producción Industrial
La producción industrial de KRP 297 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
KRP 297 experimenta varias reacciones químicas, que incluyen:
Oxidación: KRP 297 puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidindiona, lo que lleva a la formación de sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: Los anillos aromáticos en KRP 297 pueden sufrir reacciones de sustitución electrofílica, como nitración y halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.
Productos Principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Alcoholes.
Sustitución: Derivados nitro y halogenados.
Comparación Con Compuestos Similares
Compuestos Similares
Rosiglitazona: Otro derivado de tiazolidindiona que actúa como agonista selectivo del receptor gamma activado por proliferadores de peroxisomas.
Pioglitazona: Una tiazolidindiona que también se dirige al receptor gamma activado por proliferadores de peroxisomas, pero tiene un perfil de efectos secundarios diferente.
Fenofibrato: Un agonista selectivo del receptor alfa activado por proliferadores de peroxisomas utilizado para tratar la hiperlipidemia
Singularidad
KRP 297 es único debido a su actividad agonista dual tanto en el receptor alfa activado por proliferadores de peroxisomas como en el receptor gamma activado por proliferadores de peroxisomas, lo que lo convierte en un candidato prometedor para el tratamiento de trastornos metabólicos que involucran tanto la disregulación de lípidos como de glucosa. Esta actividad dual lo distingue de otros compuestos que solo se dirigen a uno de estos receptores .
Actividad Biológica
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide, also known as MK0767, is a synthetic compound with significant biological activity, particularly in the context of metabolic regulation and diabetes treatment. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 454.42 g/mol. The compound features a thiazolidinedione moiety, which is crucial for its biological activity. The trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.
5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide acts primarily as a dual agonist of peroxisome proliferator-activated receptors (PPARα and PPARγ). These receptors play essential roles in regulating lipid metabolism and glucose homeostasis. The compound exhibits effective concentrations (EC50) of 149 nM for PPARα and 83 nM for PPARγ, indicating its potential in managing metabolic disorders such as diabetes.
Antidiabetic Potential
Research has demonstrated that this compound can significantly influence various antidiabetic targets. In vitro studies have shown that it inhibits key enzymes involved in carbohydrate metabolism:
Target Enzyme | IC50 (µM) | Comparison |
---|---|---|
α-Glucosidase | 6.28 | Acarbose: 2.00 |
α-Amylase | 4.58 | Acarbose: 1.58 |
PTP1B | 0.91 | Ursolic Acid: 1.35 |
DPPH (Antioxidant) | 2.36 | Ascorbic Acid: 0.85 |
These results suggest that the compound possesses multitarget antidiabetic activity, making it a promising candidate for further development .
Interaction Studies
Interaction studies have revealed that the compound engages with various biological targets beyond PPARs. It has been linked to the modulation of genes involved in glucose metabolism and insulin sensitivity .
Case Studies
In one notable study, the effects of MK0767 were evaluated in a controlled environment using diabetic animal models. The administration of the compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups. These findings underscore the therapeutic potential of MK0767 in treating type 2 diabetes .
Propiedades
IUPAC Name |
5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFXEUUOMTXWCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870239 | |
Record name | 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213252-19-8 | |
Record name | 5-[(2,4-Dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213252-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | KRP297 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213252198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.